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molecular formula C7H8FNO B1376226 1-(6-Fluoropyridin-3-yl)ethanol CAS No. 1034467-37-2

1-(6-Fluoropyridin-3-yl)ethanol

Cat. No. B1376226
M. Wt: 141.14 g/mol
InChI Key: BAXMCVFPJFOSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

A clear solution (prepared by filtration of a slightly cloudy suspension) of 6-fluoronicotinaldehyde (Frontier Scientific, Logan, Utah; 9.88 g, 79 mmol) in THF (100 mL) was added dropwise via addition funnel to a solution of methylmagnesium bromide (3.0 M in diethyl ether; 31.6 mL, 95 mmol) in THF (280 mL) at −6° C. (Addition was completed over about 20 min; reaction temperature kept below −5° C. during addition.) MeOH (10 mL) was then added (dropwise), followed by saturated aqueous NH4Cl (300 mL) and sufficient water to dissolve the precipitate. EtOAc (200 mL) was then added, and the organic layer was separated. The aqueous layer was extracted with DCM (2×150 mL), and all organic extracts were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 1-(6-fluoropyridin-3-yl)ethanol (10.55 g, 95% yield) as a light-yellow oil. 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.0 Hz, 1H) 7.85 (td, J=8.1, 2.5 Hz, 1H) 6.92 (dd, J=8.5, 2.8 Hz, 1H) 4.98 (q, J=6.5 Hz, 1H) 2.21 (br. s., 1H) 1.53 (d, J=6.5 Hz, 3H).
Quantity
9.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.[CH3:10][Mg]Br.CO.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O.O>[F:1][C:2]1[N:3]=[CH:4][C:5]([CH:6]([OH:7])[CH3:10])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.88 g
Type
reactant
Smiles
FC1=NC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
31.6 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
280 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added (dropwise),
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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